molecular formula C16H17ClN4O B2791364 H4 Receptor antagonist 1 CAS No. 848217-00-5

H4 Receptor antagonist 1

カタログ番号 B2791364
CAS番号: 848217-00-5
分子量: 316.79
InChIキー: GUJLUPNSRRNJKP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

H4 Receptor antagonist 1 is a potent and highly selective histamine H4 receptor (H4R) antagonist . It does not show any noticeable binding affinity to other subtypes of histamine receptors, H1R, H2R, and H3R . The H4R is a member of the G protein-coupled receptor superfamily that in humans is encoded by the HRH4 gene .


Synthesis Analysis

The synthesis of H4R antagonists has been studied using various in silico modeling approaches, including comparative molecular field analysis (CoMFA), comparative similarity indices analysis (CoMSIA), molecular docking, and molecular dynamics . These studies have helped to elucidate the 3D structural features required for activity .

科学的研究の応用

Antagonism of Histamine H4 Receptor in Dermatological Conditions

Research indicates that the combination of histamine H1 and H4 receptor antagonists can significantly ameliorate chronic dermatitis. In a study conducted on NC/Nga mice, it was found that this combination attenuates dermatitis through anti-pruritic and anti-inflammatory effects, highlighting the role of H4 receptor antagonism in dermatological conditions (Ohsawa & Hirasawa, 2012).

Role in Inflammatory and Allergic Disorders

The histamine H4 receptor has been identified as playing a key role in controlling various allergic disorders. Selective antagonists for this receptor have important therapeutic applications in treating conditions like hay fever and rhinitis. The evolution of our understanding of histamine's actions, including the H4 receptor, underscores its critical role in allergy and inflammation management (Parsons & Ganellin, 2006).

Potential in Treating Atopic Dermatitis

A study on the efficacy and safety of the histamine H4 receptor antagonist ZPL-3893787 in patients with atopic dermatitis (AD) demonstrated promising results. The treatment with this H4 receptor antagonist improved inflammatory skin lesions in AD patients, confirming its potential as a novel therapeutic option (Werfel et al., 2019).

Therapeutic Exploitation in Neurological and Autoimmune Disorders

The H4 receptor is emerging as a novel drug target for various diseases. It shows potential therapeutic exploitation in allergy, inflammation, autoimmune disorders, and possibly cancer. The development of selective ligands for H4 receptors facilitates the understanding of their physiological and pathological functions, especially in neuronal diseases and immune system modulation (Tiligada et al., 2009).

Novel Chemotypes and Pharmacokinetic Properties

Recent efforts in identifying novel H4 receptor chemotypes with improved pharmacodynamic and pharmacokinetic properties have expanded the therapeutic possibilities. These studies suggest additional indications for H4 modulators in diseases like cancer, neuropathic pain, vestibular disorders, and type 2 diabetes, indicating a broad spectrum of potential applications (Kiss & Keserű, 2012).

作用機序

The Histamine H4 receptor has been shown to be involved in mediating eosinophil shape change and mast cell chemotaxis . This occurs via the βγ subunit acting at phospholipase C to cause actin polymerization and eventually chemotaxis .

特性

IUPAC Name

8-chloro-2-methyl-4-(4-methylpiperazin-1-yl)-[1]benzofuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O/c1-10-18-14-12-9-11(17)3-4-13(12)22-15(14)16(19-10)21-7-5-20(2)6-8-21/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJLUPNSRRNJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)N3CCN(CC3)C)OC4=C2C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H4 Receptor antagonist 1

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。